4-(9H-fluoren-9-yl)pyridine
Overview
Description
4-(9H-fluoren-9-yl)pyridine is an organic compound with the molecular formula C18H13N. It consists of a pyridine ring substituted with a fluorenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(9H-fluoren-9-yl)pyridine involves the reaction of diphenyl(4-pyridyl)methanol with sulfuric acid in formic acid. The mixture is heated to 100°C for 15 minutes, then cooled to room temperature and poured into an aqueous sodium hydroxide solution, causing the product to precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(9H-fluoren-9-yl)pyridine has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electroluminescent properties.
Medicinal Chemistry: Investigated for potential therapeutic applications, including antifungal and anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)pyridine depends on its application. In organic electronics, its electroluminescent properties are due to the conjugated system of the fluorenyl and pyridine rings, which allows for efficient electron transport and light emission. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluorene: A parent compound with similar structural features but lacking the pyridine ring.
Fluorenone: An oxidized derivative of fluorene.
Fluorenylidene derivatives: Compounds with similar fluorenyl groups but different substituents.
Uniqueness
4-(9H-fluoren-9-yl)pyridine is unique due to the presence of both the fluorenyl and pyridine rings, which confer distinct electronic and structural properties. This combination allows for diverse applications in various fields, distinguishing it from other fluorenyl or pyridine derivatives .
Properties
IUPAC Name |
4-(9H-fluoren-9-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-9-11-19-12-10-13/h1-12,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYNZZUBLVQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372607 | |
Record name | 4-(9H-fluoren-9-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2769-87-1 | |
Record name | 4-(9H-fluoren-9-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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